molecular formula C7H12O3 B3057901 5-(Methoxymethoxy)pent-2-yn-1-ol CAS No. 86197-09-3

5-(Methoxymethoxy)pent-2-yn-1-ol

Cat. No.: B3057901
CAS No.: 86197-09-3
M. Wt: 144.17 g/mol
InChI Key: RVYRWHDMPCKJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)pent-2-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethoxy)pent-2-yn-1-ol: C7H12O3

    5-(Methoxymethoxy)pent-2-yn-1-amine: C7H13NO2

    5-(Methoxymethoxy)pent-2-yn-1-thiol: C7H12OS

Uniqueness

This compound is unique due to its specific functional groups and reactivity profile. The presence of both a methoxymethoxy group and a pent-2-yn-1-ol backbone allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

86197-09-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-(methoxymethoxy)pent-2-yn-1-ol

InChI

InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,4-7H2,1H3

InChI Key

RVYRWHDMPCKJID-UHFFFAOYSA-N

SMILES

COCOCCC#CCO

Canonical SMILES

COCOCCC#CCO

Origin of Product

United States

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